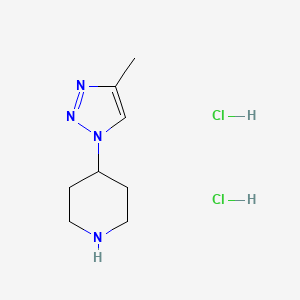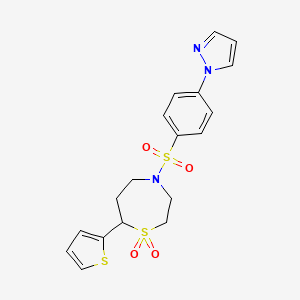
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is a chemical compound with the molecular weight of 257.16 . It is also known as 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate . The IUPAC name for this compound is 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .科学的研究の応用
Ligand Affinity and Selectivity in Dopamine Receptors
One study identified a compound from a screening process as a ligand with moderate affinity and selectivity over human dopamine receptors. Systematic examination of the molecule revealed that variations in the aromatic heterocycle and the substitution of the piperidine nitrogen significantly influenced the affinity and selectivity for the dopamine D4 receptor. This research highlights the importance of structural modifications in enhancing ligand-receptor interactions for potential therapeutic applications (Rowley et al., 1997).
Antimicrobial Activities of Triazole Derivatives
Another study focused on synthesizing novel triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing antimicrobial activities against various microorganisms. This indicates the potential of incorporating the "4-(4-Methyltriazol-1-yl)piperidine" moiety into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2007).
Structural Analysis and Biological Importance
Research on the crystal structure of a compound related to "4-(4-Methyltriazol-1-yl)piperidine" provides insights into its molecular configuration and intermolecular interactions, which are crucial for understanding the biological activity and drug design processes. The study emphasizes the relevance of structural characterization in the development of biologically significant molecules (Thimmegowda et al., 2009).
Development of CGRP Receptor Inhibitors
In the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists, a study described a convergent, stereoselective synthesis of a compound incorporating the "4-(4-Methyltriazol-1-yl)piperidine" structure. This research demonstrates the compound's potential in treating migraine through the inhibition of CGRP receptors (Cann et al., 2012).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
4-(4-methyltriazol-1-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNKTMUJXBIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2697334.png)
![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)

![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2697347.png)
![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)


![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)